molecular formula C13H16N4O6 B14562286 Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate CAS No. 62142-28-3

Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate

Cat. No.: B14562286
CAS No.: 62142-28-3
M. Wt: 324.29 g/mol
InChI Key: DGSDSWODIFWROU-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate is an organic compound with the molecular formula C₁₃H₁₆N₄O₆ It is known for its distinctive structure, which includes a hydrazone linkage and a dinitrophenyl group

Properties

CAS No.

62142-28-3

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

ethyl 2-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]butanoate

InChI

InChI=1S/C13H16N4O6/c1-3-9(13(18)23-4-2)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h5-9,15H,3-4H2,1-2H3

InChI Key

DGSDSWODIFWROU-UHFFFAOYSA-N

Canonical SMILES

CCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate typically involves the reaction of ethyl 2-bromo-2-methylbutanoate with 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone linkage under mild conditions.

Major Products Formed

    Oxidation: Products include nitro derivatives and carboxylic acids.

    Reduction: Amino derivatives are the primary products.

    Substitution: Substituted hydrazones are formed.

Scientific Research Applications

Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate involves its interaction with various molecular targets. The dinitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage can form stable complexes with metal ions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol
  • 2-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}benzoic acid

Uniqueness

Ethyl 2-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}butanoate is unique due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts.

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